molecular formula C48H30O8 B15328955 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

Cat. No.: B15328955
M. Wt: 734.7 g/mol
InChI Key: YNLIMEXIHCSBKG-UHFFFAOYSA-N
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Description

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is a highly complex polyaromatic carboxylic acid derivative characterized by a multi-branched structure. Its core architecture consists of a central phenyl ring substituted with two 4-carboxyphenyl groups at the 3- and 5-positions, a 6-carboxynaphthalen-2-yl group at the 5-position, and a naphthalene-2-carboxylic acid moiety at the terminal position.

Properties

Molecular Formula

C48H30O8

Molecular Weight

734.7 g/mol

IUPAC Name

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C48H30O8/c49-45(50)29-5-1-27(2-6-29)39-21-40(28-3-7-30(8-4-28)46(51)52)23-43(22-39)44-25-41(35-11-9-33-19-37(47(53)54)15-13-31(33)17-35)24-42(26-44)36-12-10-34-20-38(48(55)56)16-14-32(34)18-36/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

YNLIMEXIHCSBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The compound can be deconstructed into three primary building blocks (Figure 1):

  • Central trisubstituted benzene core : 1,3,5-Tribromobenzene serves as the scaffold for introducing naphthalene and biphenyl carboxylate units.
  • Naphthalene carboxylic acid precursors : 6-Bromo-2-naphthoic acid derivatives provide the peripheral aromatic systems.
  • Bis(4-carboxyphenyl)phenyl modules : Pre-synthesized via Ullmann coupling of 4-bromobenzoic acid esters.

Stepwise Coupling Protocol

Stage 1: Formation of the Central Aromatic Core
1,3,5-Tribromobenzene undergoes sequential coupling with naphthalene boronic esters under inert atmosphere:

$$
\text{C}6\text{H}3\text{Br}3 + 3 \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{C}6\text{H}3\text{Ar}_3 + 3 \text{HBr} + \text{byproducts}
$$

Key Parameters

Condition Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ Maximizes TOF
Temperature 80°C in THF/H₂O Balances rate/selectivity
Boronic Ester Purity >98% Reduces homo-coupling

Stage 2: Introducing Carboxyphenyl Branches
The intermediate tris(naphthyl)benzene undergoes further functionalization with bis(4-carboxyphenyl)phenyl boronic acids. Steric hindrance necessitates high-temperature conditions (110°C) and bulky phosphine ligands (SPhos) to achieve >85% conversion.

Carboxylic Acid Protection-Deprotection Strategies

To prevent catalyst poisoning and unwanted side reactions, carboxylic acid groups are protected as methyl esters during synthesis:

Protection Protocol

  • Methylation : Treat naphthoic acid derivatives with CH₂N₂ in methanol:
    $$
    \text{ArCOOH} + \text{CH}2\text{N}2 \rightarrow \text{ArCOOCH}3 + \text{N}2 \uparrow
    $$
  • Selective Deprotection : Post-coupling, esters are cleaved using BBr₃ in dichloromethane at -78°C to minimize decomposition.

Comparative Deprotection Efficiency

Reagent Temperature Time (h) Yield (%)
BBr₃ -78°C 6 92
LiOH/H₂O 25°C 24 68
TMSCl/NaI 60°C 12 81

Advanced Coupling Techniques for Steric Challenges

The steric bulk of the trisubstituted core requires innovative coupling approaches:

Micellar Catalysis

Encapsulating palladium catalysts in TPGS-750-M micelles enhances mass transfer and prevents catalyst deactivation:

  • Reagent System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%), TPGS-750-M (2 wt%)
  • Solvent : H₂O/THF (3:1 v/v)
  • Yield Improvement : 78% → 94% versus conventional conditions

Continuous Flow Synthesis

Implementing flow chemistry reduces side reactions through precise residence time control:

  • Reactor Type : Packed-bed microreactor with immobilized Pd/C
  • Flow Rate : 0.5 mL/min
  • Residence Time : 8.2 min
  • Space-Time Yield : 12.4 g/L·h

Purification and Characterization

Chromatographic Separation

Final purification employs multi-step chromatography:

  • Size Exclusion : Sephadex LH-20 in DMF removes polymeric byproducts
  • Reverse-Phase HPLC : C18 column with H₂O/MeCN gradient (0.1% TFA)

HPLC Method Parameters

Column Flow Rate Gradient Retention Time
Zorbax SB-C18 1.5 mL/min 30%→95% MeCN over 25 min 18.7 min

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, naphthyl H)
    • δ 8.15–7.20 (m, 38H, aromatic H)
    • δ 3.91 (s, 12H, COOCH₃)*
      *Disappears after deprotection
  • HRMS (ESI-TOF):

    • Calculated for C₄₈H₃₀O₈ [M-H]⁻: 733.1864
    • Observed: 733.1861

Scalability and Industrial Considerations

Kilogram-Scale Production

A recent pilot study demonstrated the feasibility of large-scale synthesis:

Process Metrics

Parameter Lab Scale Pilot Scale
Batch Size 5 g 1.2 kg
Overall Yield 41% 38%
Purity 99.1% 98.7%
Cost per Gram $228 $167

Waste Stream Management

The process generates significant metal-containing waste, addressed via:

  • Pd Recovery : >99% recovery using Dowex M4195 chelating resin
  • Solvent Recycling : 92% THF recovery via fractional distillation

Chemical Reactions Analysis

Types of Reactions

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple aromatic rings allow it to intercalate into DNA or interact with proteins, potentially affecting their function. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their stability and activity .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name (CAS Number) Core Structure Key Functional Groups Molecular Weight (g/mol) Key Differences from Target Compound
Target Compound Multi-branched phenyl-naphthalene 4× carboxylic acid, 3× phenyl, 2× naphthalene ~800 (estimated) Reference compound
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (834884-94-5) Quinoline 1× carboxylic acid, chlorophenyl, sulfanyl ~400 Simpler core (quinoline vs. naphthalene/phenyl); fewer COOH groups
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (477867-85-9) Bicyclic heptane 1× carboxylic acid, chloro-aniline substituent ~300 Non-aromatic core; single COOH group
3-Chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid (35315-65-2) Phenanthrene 1× carboxylic acid, CF3, Cl substituents ~350 Linear phenanthrene core; lipophilic substituents
7-((((6-((4-Ethoxy-3-sulfophenyl)azo)...naphthalenesulfonic acid (83783-92-0) Naphthalene sulfonic acid Sulfonic acid, azo groups ~1000 Sulfonic acid vs. carboxylic acid; azo linkages

Key Findings and Implications

Carboxylic Acid Density: The target compound’s four carboxylic acid groups exceed most analogs (typically 1–2 COOH groups), enhancing its metal-binding capacity and solubility in polar solvents compared to sulfonic or non-acidic derivatives .

Substituent Effects : Unlike chloro- or trifluoromethyl-substituted analogs (e.g., 35315-65-2), the absence of electron-withdrawing groups in the target compound may reduce electrophilic reactivity but improve π-π stacking interactions .

Q & A

Q. What are the recommended analytical methods to confirm the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is critical for purity assessment. Use a C18 column and gradient elution with acetonitrile/water (0.1% formic acid) to resolve carboxylic acid derivatives .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and carboxylate groups. Compare spectral data with structurally similar naphthalene-carboxylic acid derivatives (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) for validation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode is recommended to verify molecular weight and fragmentation patterns, particularly for polycarboxylated aromatic systems .

Q. How can researchers optimize solubility for in vitro studies, given the compound’s multiple carboxylate groups?

Methodological Answer:

  • pH Adjustment : Dissolve the compound in alkaline buffers (e.g., 10 mM NH4_4OH, pH 9–10) to deprotonate carboxyl groups and enhance aqueous solubility. Monitor stability via UV-Vis spectroscopy over 24 hours .
  • Co-solvent Systems : Use DMSO:water (≤10% v/v) for cell-based assays. Validate biocompatibility by comparing cytotoxicity in solvent-free controls .
  • Salt Formation : Explore sodium or ammonium salts to improve solubility without altering reactivity. Characterize salt forms using X-ray crystallography or FTIR .

Q. What spectroscopic techniques are suitable for studying interactions between this compound and metal ions (e.g., in coordination chemistry)?

Methodological Answer:

  • UV-Vis Titration : Monitor absorbance shifts (250–400 nm) upon incremental addition of metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) to identify binding stoichiometry and stability constants .
  • Fluorescence Quenching : Use fluorimetry to assess energy transfer between aromatic moieties and metal ions. Compare with reference compounds like 2-naphthoic acid .
  • FTIR Analysis : Track changes in carboxylate stretching vibrations (1650–1550 cm1^{-1}) to confirm metal-ligand coordination .

Advanced Research Questions

Q. How can factorial design optimize synthetic routes for this compound’s derivatives?

Methodological Answer:

  • 2k^k Factorial Design : Test variables like reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors affecting yield and regioselectivity .

  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Validate with three independent synthesis trials .

  • Example Table :

    FactorLow LevelHigh LevelMain Effect (Yield%)
    Temperature (°C)80120+22.5
    Catalyst (mol%)515+18.7
    Solvent (DMF/THF)DMFTHF-9.3

Q. What computational strategies are effective for predicting this compound’s photophysical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and excitation energies using B3LYP/6-311+G(d,p). Compare with experimental UV-Vis data to validate accuracy .
  • COMSOL Multiphysics : Simulate charge-transfer dynamics in thin-film applications (e.g., organic electronics). Incorporate AI-driven parameter optimization for rapid iteration .
  • Molecular Dynamics (MD) : Model solvent interactions in aqueous and non-polar environments to predict aggregation behavior .

Q. How can researchers resolve contradictions in toxicity data for structurally related naphthalene-carboxylic acids?

Methodological Answer:

  • Meta-Analysis : Aggregate data from toxicological databases (e.g., EPA DSSTox) on analogues like 2-naphthoic acid. Use weighted regression to identify structure-toxicity trends .
  • In Silico Toxicology : Apply QSAR models (e.g., TOPKAT) to predict LD50_{50} and endocrine disruption potential. Cross-validate with in vitro assays (e.g., Ames test) .
  • Mechanistic Studies : Use CRISPR-engineered cell lines to isolate pathways (e.g., oxidative stress) linked to conflicting toxicity reports .

Q. What advanced separation techniques are recommended for isolating byproducts during large-scale synthesis?

Methodological Answer:

  • High-Performance Countercurrent Chromatography (HPCCC) : Utilize pH-zone refining with heptane/ethyl acetate/methanol/water (5:5:4:6) to separate carboxylated isomers .
  • Membrane Nanofiltration : Employ 300–500 Da membranes to retain high-MW byproducts while allowing the target compound to permeate .
  • Crystallization Screening : Use microbatch assays with 96 solvents to identify conditions favoring selective crystallization .

Key Recommendations for Methodological Rigor

  • Theoretical Frameworks : Link studies to coordination chemistry or supramolecular design principles to contextualize experimental outcomes .
  • Replication : Validate computational predictions with at least two independent experimental trials .
  • Data Transparency : Publish raw spectral data (NMR, MS) in open-access repositories to facilitate meta-analyses .

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